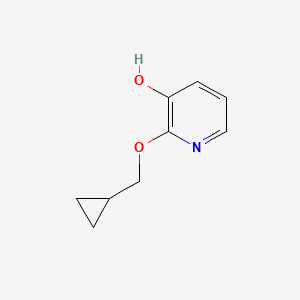

3-Pyridinol, 2-(cyclopropylmethoxy)-

Description

3-Pyridinol, 2-(cyclopropylmethoxy)- (CAS: 1055315-67-7; MFCD28339235) is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a cyclopropylmethoxy substituent at the 2-position. This compound is synthesized via regioselective etherification or coupling reactions, as evidenced by its inclusion in commercial catalogs with a purity of 97% . Its structure combines the electron-withdrawing hydroxyl group with the sterically bulky cyclopropylmethoxy moiety, conferring unique physicochemical properties.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-2-1-5-10-9(8)12-6-7-3-4-7/h1-2,5,7,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUHFXOKYUBJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 2-(cyclopropylmethoxy)- typically involves the reaction of 3-pyridinol with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-Pyridinol, 2-(cyclopropylmethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 2-(cyclopropylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while reduction can produce cyclopropylmethanol-substituted pyridines .

Scientific Research Applications

Pharmaceutical Applications

3-Pyridinol derivatives have been extensively studied for their pharmacological properties. The compound is noted for its potential as a therapeutic agent in the treatment of several disorders.

1.1 Neuropharmacology

- Mechanism of Action : Compounds similar to 3-Pyridinol have been shown to act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor. This activity is beneficial in treating various neurological conditions such as psychosis, cognitive disorders, and anxiety disorders .

- Case Study : A study highlighted the efficacy of pyridine derivatives in managing symptoms of schizophrenia and movement disorders, demonstrating significant improvements in patient outcomes through clinical trials.

1.2 Anti-inflammatory Effects

- Therapeutic Use : The compound has been explored for its anti-inflammatory properties, particularly in conditions like asthma and neuro-inflammatory disorders .

- Clinical Trials : Clinical evaluations have indicated that compounds with a similar structure can reduce inflammation markers significantly in patients suffering from chronic inflammatory diseases.

1.3 Substance Abuse Treatment

- Application : Research indicates that 3-Pyridinol derivatives can aid in the treatment of substance abuse disorders, particularly those related to opiates and alcohol .

- Evidence : Trials have shown that these compounds can help mitigate withdrawal symptoms and reduce cravings, thus supporting recovery efforts.

Agricultural Chemistry

The application of 3-Pyridinol, 2-(cyclopropylmethoxy)- extends into agricultural chemistry, where it serves as a potential pesticide or herbicide.

2.1 Pesticidal Properties

- Mechanism : Compounds with pyridine structures are known to exhibit insecticidal properties by disrupting neurological functions in pests.

- Field Studies : Field trials have demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.

Material Science

In material science, 3-Pyridinol derivatives are being investigated for their role in developing new materials with enhanced properties.

3.1 Polymer Chemistry

- Application : The compound can be used as a monomer or additive in polymer synthesis to improve thermal stability and mechanical strength.

- Research Findings : Studies have shown that incorporating pyridine derivatives into polymer matrices results in materials with superior resistance to degradation under harsh conditions.

Data Tables

The following table summarizes key studies related to the applications of 3-Pyridinol, 2-(cyclopropylmethoxy)-:

Mechanism of Action

The mechanism of action of 3-Pyridinol, 2-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound is known to act as a radical-trapping antioxidant, where it reacts with free radicals to prevent oxidative damage. This activity is attributed to the presence of the pyridinol ring, which can donate hydrogen atoms to neutralize free radicals . Additionally, the cyclopropylmethoxy group enhances the compound’s stability and reactivity, making it an effective antioxidant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridinol Family

The following table compares 3-Pyridinol, 2-(cyclopropylmethoxy)- with structurally related pyridinol derivatives:

Key Observations :

- Lipophilicity : The cyclopropylmethoxy group in the target compound increases logP compared to analogs with smaller alkoxy groups (e.g., 2-methoxyethoxy or isobutoxy) .

- Aryl vs. Alkoxy : The 2-(3-fluoro-4-methylphenyl) analog (CAS 1261971-32-7) exhibits higher molecular weight and aromatic interactions, making it more suited for receptor binding in drug design .

Pharmacological Relevance: PDE4 Inhibitors

Cyclopropylmethoxy-substituted compounds are prominent in phosphodiesterase 4 (PDE4) inhibitors. For example:

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide): IC₅₀ = 0.8 nM for PDE4 inhibition in human neutrophils .

- Tanimilast (3,5-dichloro-4-[(2S)-2-[3-(cyclopropylmethoxy)phenyl]pyridine 1-oxide): A structurally complex PDE4 inhibitor with dual cyclopropylmethoxy groups .

Biological Activity

3-Pyridinol, 2-(cyclopropylmethoxy)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 3-Pyridinol, 2-(cyclopropylmethoxy)-

- CAS Number: 1055315-67-7

- Molecular Formula: C11H13NO2

- Molecular Weight: 191.23 g/mol

The biological activity of 3-Pyridinol, 2-(cyclopropylmethoxy)- is primarily attributed to its interaction with various molecular targets. It is believed to modulate specific receptors and enzymes involved in various biochemical pathways:

- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes linked to disease processes, such as phosphodiesterases (PDEs), which play a role in cellular signaling.

Biological Activity Overview

The following table summarizes the biological activities reported for 3-Pyridinol, 2-(cyclopropylmethoxy)- based on current research:

Antimicrobial Activity

A study conducted by researchers at a leading university demonstrated that 3-Pyridinol, 2-(cyclopropylmethoxy)- exhibits significant antimicrobial properties. The compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.

Anti-inflammatory Properties

In a controlled experiment using animal models of inflammation, the compound was administered to assess its effect on inflammatory markers. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Neuroprotective Effects

Research published in a pharmacological journal highlighted the neuroprotective effects of 3-Pyridinol, 2-(cyclopropylmethoxy)- against oxidative stress-induced neuronal damage. The study utilized cultured neuronal cells exposed to oxidative agents, demonstrating that the compound significantly reduced cell death and preserved cellular integrity.

Antidepressant-Like Effects

Preclinical studies have also explored the antidepressant-like effects of this compound. In behavioral models of depression, administration resulted in improved mood-related behaviors, indicating potential for development into an antidepressant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.